molecular formula C17H23N5 B5628334 N,N-dimethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline

N,N-dimethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline

Cat. No.: B5628334
M. Wt: 297.4 g/mol
InChI Key: CIYZXTDXTARSKN-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline is a complex organic compound that features a combination of aniline, piperazine, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline typically involves multi-step organic reactions. One common method starts with the preparation of 4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline, which is then subjected to N,N-dimethylation. The reaction conditions often involve the use of dimethyl sulfate or methyl iodide as methylating agents in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction parameters such as temperature, pressure, and pH is crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines .

Scientific Research Applications

N,N-dimethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Indole derivatives: Compounds containing the indole nucleus with various biological activities.

    Imidazole derivatives: Compounds with a five-membered ring containing two nitrogen atoms

Uniqueness

N,N-dimethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline is unique due to its combination of aniline, piperazine, and pyrimidine moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets, making it versatile for various applications.

Properties

IUPAC Name

N,N-dimethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5/c1-20(2)16-6-4-15(5-7-16)14-21-10-12-22(13-11-21)17-18-8-3-9-19-17/h3-9H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYZXTDXTARSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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